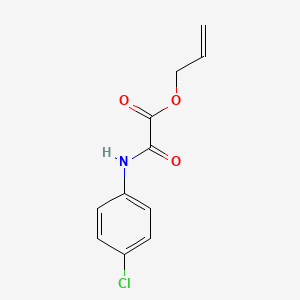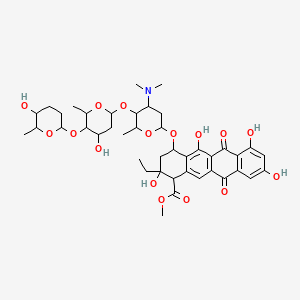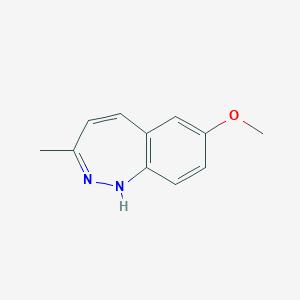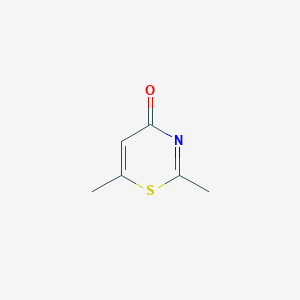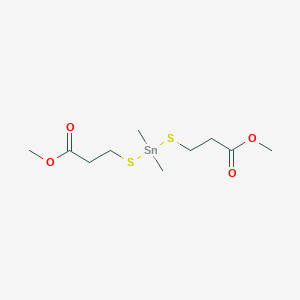
Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate is a complex organotin compound. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. These compounds have diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate typically involves the reaction of organotin precursors with specific reagents under controlled conditions. One common method involves the use of methyl esters and organotin halides in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, where ligands attached to the tin atom are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce various organotin derivatives.
科学的研究の応用
Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate involves its interaction with molecular targets such as enzymes and cellular receptors. The tin atom in the compound can form coordination bonds with various biomolecules, affecting their function and activity. The pathways involved in its action are complex and depend on the specific biological context.
類似化合物との比較
Similar Compounds
- Methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate
- 2-ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
Uniqueness
Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate is unique due to its specific structure, which includes a tin atom bonded to a complex organic framework. This structure imparts unique chemical and biological properties, making it distinct from other organotin compounds.
特性
CAS番号 |
86100-24-5 |
|---|---|
分子式 |
C10H20O4S2Sn |
分子量 |
387.1 g/mol |
IUPAC名 |
methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl-dimethylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C4H8O2S.2CH3.Sn/c2*1-6-4(5)2-3-7;;;/h2*7H,2-3H2,1H3;2*1H3;/q;;;;+2/p-2 |
InChIキー |
BJBDHTVHDNRENY-UHFFFAOYSA-L |
正規SMILES |
COC(=O)CCS[Sn](C)(C)SCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
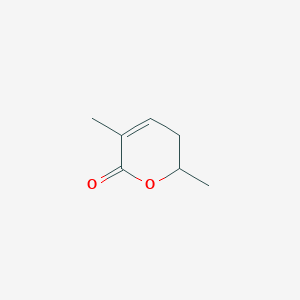
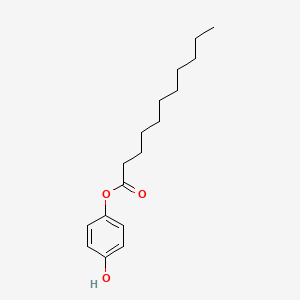
![5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14407459.png)
![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)
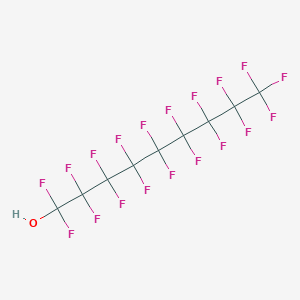
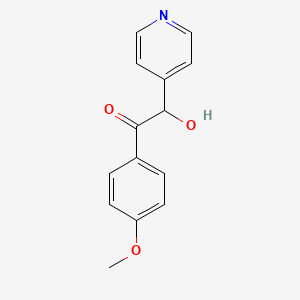
![(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14407481.png)
